

A Comparative Guide to the Spectroscopic Properties of Chiral Aziridine-2-Carboxylates

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl (S)-(-)-N-Z-aziridine-2-carboxylate

Cat. No.: B041211

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of **Methyl (S)-(-)-N-Z-aziridine-2-carboxylate** and its Analogs

This guide provides a comprehensive comparison of the spectroscopic data for **Methyl (S)-(-)-N-Z-aziridine-2-carboxylate** against other relevant chiral aziridine-2-carboxylate derivatives. The information presented is intended to aid researchers in the identification, characterization, and quality control of these valuable synthetic intermediates. The data is organized for clarity and supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Methyl (S)-(-)-N-Z-aziridine-2-carboxylate** and selected alternative N-substituted methyl aziridine-2-carboxylates. This allows for a direct comparison of the influence of the N-substituent on the spectral characteristics of the aziridine ring.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate	CDCl ₃	¹ H NMR data is consistent with the structure.[1] Purity confirmed as \geq 98.0% by NMR. [1]
Methyl (R)-1-tritylaziridine-2-carboxylate	CDCl ₃	1.41 (dd, J = 6.3, 1.7 Hz, 1H, CH ₂), 1.89 (dd, J = 6.3, 2.7 Hz, 1H, CH), 2.26 (dd, J = 2.7, 1.7 Hz, 1H, CH ₂), 3.76 (s, 3H, CH ₃), 7.19–7.31 (m, 9H, CPh ₃), 7.47–7.52 (m, 6H, CPh ₃).[2]
Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-alaninate	CDCl ₃	1.44–1.51 (m, 4H, CHCH ₃ and aziridine CH ₂), 1.98–2.02 (m, 2H, aziridine CH and aziridine CH ₂), 3.81 (s, 3H, OCH ₃), 4.69 (qd, J = 7.5, 7.2 Hz, 1H, NHCHCH ₃), 7.20–7.34 (m, 10H, CPh ₃ and CONH), 7.41–7.48 (m, 6H, CPh ₃).[2]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm)
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate	-	No specific data available in the search results.
Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-alaninate	CDCl ₃	18.79, 30.12, 34.17, 47.61, 52.79, 74.82, 127.34, 128.00, 129.60, 143.45, 170.74, 173.46.[2]
Methyl (R)-3-(1-tritylaziridine-2-carboxamido)propanoate	CDCl ₃	29.94, 34.15, 34.29, 34.61, 52.10, 74.73, 127.30, 127.91, 129.48, 143.47, 171.12, 172.99.[2]

Table 3: IR Spectroscopic Data

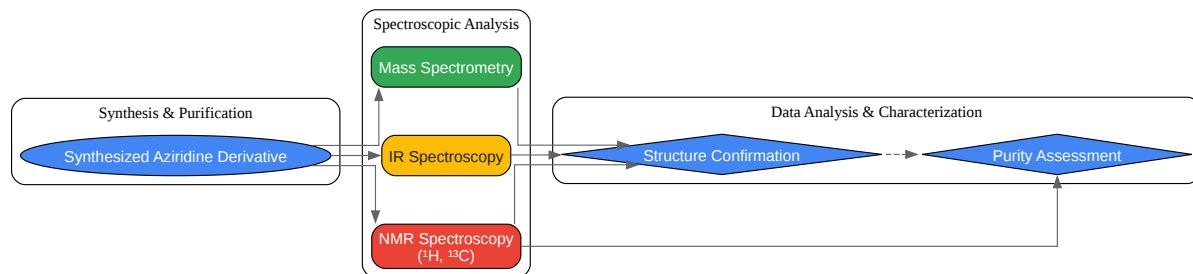
Compound	Technique	Key Absorption Bands (cm ⁻¹)
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate	-	No specific data available in the search results.
Methyl (R)-1-tritylaziridine-2-carboxylate	ATR	3705, 3467, 2973, 1742, 1596, 1489, 1445, 1394, 1328, 1234, 1181, 1011, 893, 843, 756, 697.[2]
Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-alaninate	ATR	3705, 3293, 2972, 2869, 1746, 1645, 1532, 1491, 1448, 1359, 1276, 1206, 1165, 1056, 1009, 956, 905, 857, 771, 747, 703. [2]

Table 4: Mass Spectrometry Data

Compound	Ionization Method	m/z (relative intensity)
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate	LCMS	Consistent with structure.[1]
Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-alaninate	ESI+	436.85 ($[M+Na]^+$, 100%).[2]
Methyl (R)-3-(1-tritylaziridine-2-carboxamido)propanoate	-	436.7 ($[M+Na]^+$, 100%), 412.5 ($[M-H]^-$, 100%).[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.


Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl_3) or methanol-d₄ (MeOD), with tetramethylsilane (TMS) used as an internal standard. For ^1H NMR of the target compound, data acquisition would confirm the presence and splitting patterns of the aziridine ring protons, the methyl ester protons, and the protons of the benzyloxycarbonyl (Z) group.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. The liquid or solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of approximately $4000\text{-}650\text{ cm}^{-1}$. Key absorptions to note for these compounds include the C=O stretching of the ester and carbamate groups, and C-N stretching of the aziridine ring.

Mass Spectrometry (MS): Low-resolution mass spectra can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. High-resolution mass spectra (HRMS) are typically acquired using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The data provides the exact mass of the molecular ion, which is crucial for confirming the elemental composition of the synthesized compounds.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of chiral aziridine-2-carboxylates.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of chiral aziridine-2-carboxylates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-N-[(Benzyl)carbonyl]aziridine-2-carboxylic Acid Methyl Ester [lgcstandards.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Properties of Chiral Aziridine-2-Carboxylates]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b041211#spectroscopic-data-nmr-ir-ms-for-methyl-s-n-z-aziridine-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com